

Application Note: Measuring Cytotoxicity Using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|----------|-----------|
| Compound Name: | MTTC | |
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Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and cytotoxicity. The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria, to reduce the yellow tetrazolium salt, MTT, into its insoluble formazan derivative, which is purple. The resulting formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. This application note provides a detailed protocol for using the MTT assay to measure the cytotoxic effects of compounds on cultured cells.

Principle of the Assay

In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, leading to the formation of purple formazan crystals. This conversion only occurs in metabolically active cells. Therefore, the amount of formazan produced is a direct indicator of cell viability. When cells are exposed to a cytotoxic agent, their metabolic activity decreases, leading to a reduced production of formazan and a corresponding decrease in the intensity of the purple color.

Experimental Protocols

I. Materials and Reagents



- · Cells: Adherent or suspension cells of interest.
- Cell Culture Medium: Appropriate for the cell line being used (e.g., DMEM, RPMI-1640).
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin Solution
- Trypsin-EDTA: For detaching adherent cells.
- 96-well flat-bottom microplates
- MTT Reagent: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize and store at 4°C, protected from light.
- Solubilization Solution: Common options include:
 - Acidic isopropanol (0.04 M HCl in isopropanol).
 - o Dimethyl sulfoxide (DMSO).
 - A solution of 20% (w/v) sodium dodecyl sulfate (SDS) in 50% N,N-dimethylformamide (DMF).
- Test Compound: The substance to be evaluated for cytotoxicity.
- Phosphate-Buffered Saline (PBS)
- Multi-channel pipette
- Microplate reader: Capable of measuring absorbance at 570 nm.
- Humidified incubator: 37°C, 5% CO2.
- II. Assay Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.



Step 1: Cell Seeding

- Culture cells until they reach approximately 80-90% confluency.
- For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.
- Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
- Dilute the cells in complete medium to the desired seeding density. The optimal seeding density depends on the cell line's growth rate and should be determined empirically. A common starting range is 5,000 to 10,000 cells per well.
- Seed 100 μL of the cell suspension into each well of a 96-well plate.
- Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach and resume normal growth.

Step 2: Treatment with Test Compound

- Prepare a series of dilutions of the test compound in cell culture medium. It is advisable to perform a serial dilution to test a wide range of concentrations.
- After the 24-hour incubation, carefully remove the medium from the wells.
- Add 100 μL of the various concentrations of the test compound to the appropriate wells.
 Include the following controls:
 - Untreated Control: Wells containing cells treated with vehicle (the solvent used to dissolve the test compound, e.g., DMSO, PBS) only. This represents 100% cell viability.
 - Blank Control: Wells containing medium but no cells. This is used to subtract the background absorbance.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.



Step 3: MTT Addition and Incubation

- Following the treatment period, add 10 μ L of the 5 mg/mL MTT reagent to each well (including controls).
- Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which will appear as dark, needle-like structures inside the cells.

Step 4: Solubilization of Formazan

- After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
- Add 100 μL of the solubilization solution (e.g., DMSO or acidic isopropanol) to each well.
- Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals. This will result in a uniformly colored solution.

Step 5: Data Acquisition

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
 A reference wavelength of 630 nm can be used to subtract background noise.

Data Presentation and Analysis

I. Calculation of Cell Viability

The percentage of cell viability can be calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] \times 100

II. Example Data

The following table shows example absorbance data from an MTT assay where a hypothetical cytotoxic compound was tested on a cancer cell line.



| Compound Conc. (μM) | Replicate 1 (Absorbance at 570 nm) | Replicate 2 (Absorbance at 570 nm) | Replicate 3 (Absorbance at 570 nm) |
|------------------------|--|--|--|
| 0 (Control) | 1.254 | 1.288 | 1.271 |
| 1 | 1.103 | 1.125 | 1.118 |
| 5 | 0.856 | 0.879 | 0.865 |
| 10 | 0.642 | 0.631 | 0.655 |
| 25 | 0.311 | 0.325 | 0.319 |
| 50 | 0.158 | 0.165 | 0.161 |
| Blank | 0.052 | 0.055 | 0.053 |

III. Summary of Calculated Results

From the raw data above, the average absorbance and percentage of cell viability are calculated.

| Compound Conc. (μM) | Average Absorbance (Corrected) | Standard Deviation | % Cell Viability |
|------------------------|--------------------------------------|--------------------|------------------|
| 0 (Control) | 1.218 | 0.017 | 100% |
| 1 | 1.062 | 0.011 | 87.2% |
| 5 | 0.813 | 0.012 | 66.7% |
| 10 | 0.589 | 0.012 | 48.4% |
| 25 | 0.265 | 0.007 | 21.8% |
| 50 | 0.108 | 0.004 | 8.9% |

IV. Determination of IC50





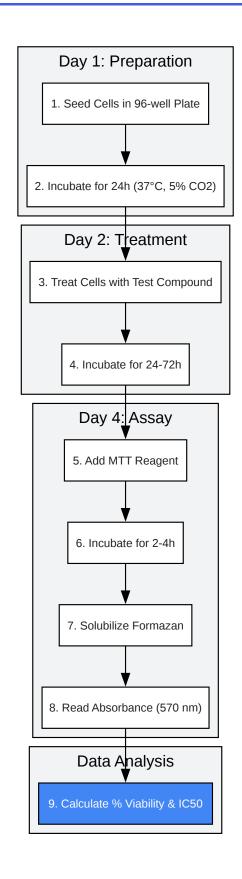


The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. This value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. Based on the data above, the IC50 value is approximately $10~\mu M$.

Visualizations

Experimental Workflow





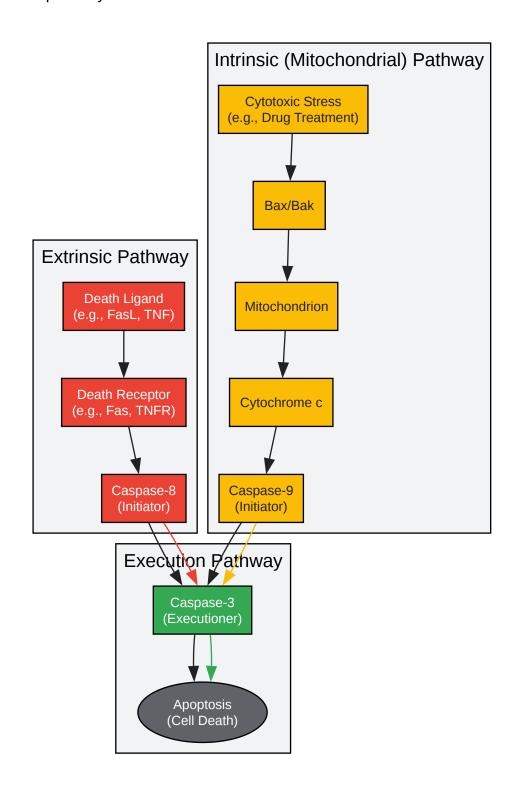
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Caption: Workflow of the MTT cytotoxicity assay.



Simplified Apoptosis Signaling Pathway

Many cytotoxic compounds induce cell death via apoptosis. The MTT assay quantifies the outcome of such pathways.



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Caption: Simplified overview of apoptosis signaling pathways.

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